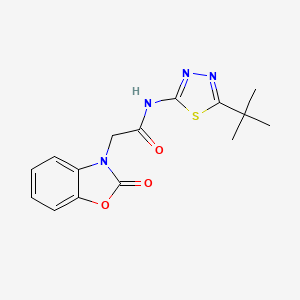
N-(2,4-dimethoxyphenyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,4-dimethoxyphenyl)isonicotinamide often involves the reaction of isonicotinoyl chloride with various amines or other nucleophiles in the presence of suitable catalysts and conditions. For example, N-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide was synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution, characterized by spectroscopic methods (Aydın & Dağci, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often elucidated using X-ray diffraction, NMR, and MS spectroscopic methods. These techniques provide detailed information on the arrangement of atoms within the molecule and the nature of the chemical bonds. The structure of (S)-2, obtained by treating 3,4-dimethoxybenzoyl chloride with chiral synthons in the presence of a superbase, was determined by X-ray, highlighting the molecule's high fluorescence quantum yields (Tang & Verkade, 1996).
Scientific Research Applications
Hydrogen-Bonding in Material Science
Hydrogen-bonding plays a pivotal role in the assembly of dimetal building blocks, where compounds similar to N-(2,4-dimethoxyphenyl)isonicotinamide, such as isonicotinamide, are utilized to form polymeric networks. These networks exhibit diverse structures, including linear, zig-zag, and sinusoidal forms, depending on the ligands and metal precursors involved. This application highlights the potential of this compound in constructing new materials with unique properties through hydrogen-bond interactions (Bera et al., 2003).
Supramolecular Chemistry
The field of supramolecular chemistry benefits from the properties of isonicotinamide derivatives, employing them as supramolecular reagents. These compounds facilitate the directed assembly of copper(II) complexes, forming infinite 1-D motifs. The structural versatility of isonicotinamide showcases its potential in creating inorganic-organic hybrid materials with consistent supramolecular motifs across various chemical environments. This suggests potential research avenues for this compound in developing new supramolecular structures (Aakeröy et al., 2003).
Crystal Engineering
Isonicotinamide derivatives are also instrumental in crystal engineering, particularly in co-crystallizing with phenols to study hydrogen bonding patterns. This research provides a foundation for understanding how compounds like this compound could be used in designing new molecular complexes with desired properties, leveraging phenol–isonicotinamide adducts for versatile crystal engineering applications (Vishweshwar et al., 2003).
Anticancer and Antimalarial Research
Though not directly related to this compound, research on artemisinin-derived compounds demonstrates the broader potential of chemical derivatives in therapeutic applications. For instance, trioxane dimers have shown considerable antimalarial efficacy and anticancer activity in rodent models. This suggests that structurally complex derivatives, including those of isonicotinamide, might hold potential in pharmacological research for developing new treatments (Posner et al., 2004).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-11-3-4-12(13(9-11)19-2)16-14(17)10-5-7-15-8-6-10/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPIDYXYLQBUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)
![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)
![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)
![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)
![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)
![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)
![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)
![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)
![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)